molecular formula C15H13FN2O4 B6393989 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95% CAS No. 1261968-05-1

2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%

Cat. No. B6393989
CAS RN: 1261968-05-1
M. Wt: 304.27 g/mol
InChI Key: GFOFOFSBCVPRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid (2-Amino-5-FENI) is a naturally occurring molecule found in the human body. It is a small molecule that has a number of important biological functions. 2-Amino-5-FENI has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has also been the subject of numerous laboratory experiments, where it has been used to study a variety of biochemical and physiological processes.

Scientific Research Applications

2-Amino-5-FENI has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-cancer activity, and has been the subject of numerous laboratory experiments. In addition, 2-Amino-5-FENI has been studied for its potential use as an anti-inflammatory agent and as an anti-viral agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s Disease.

Mechanism of Action

2-Amino-5-FENI is believed to act by inhibiting the activity of certain enzymes, such as protein kinases and tyrosine kinases. Inhibition of these enzymes can lead to the inhibition of certain cellular processes, such as cell proliferation and apoptosis. In addition, 2-Amino-5-FENI has been shown to interact with certain receptors, such as the G-protein coupled receptors, which can lead to the modulation of certain cellular processes.
Biochemical and Physiological Effects
2-Amino-5-FENI has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and tyrosine kinases. In addition, it has been shown to modulate the activity of certain receptors, such as the G-protein coupled receptors. It has also been shown to inhibit the growth of certain cancer cells and to modulate the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

2-Amino-5-FENI is a relatively small molecule, which makes it suitable for use in laboratory experiments. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, it is important to note that 2-Amino-5-FENI is a relatively expensive molecule, and is therefore not always suitable for large-scale experiments.

Future Directions

2-Amino-5-FENI has a number of potential future applications. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. In addition, it has been studied for its potential use as an anti-inflammatory agent and as an anti-viral agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s Disease. Finally, it has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis.

Synthesis Methods

2-Amino-5-FENI can be synthesized in a variety of ways. One method involves the use of a Grignard reaction, which involves the use of an organic halide and a magnesium-based reagent. The reaction produces a ketone, which can then be converted to the desired 2-Amino-5-FENI. Another method involves the use of a condensation reaction, which involves the use of an aldehyde and an amine. This reaction produces an amide, which can then be converted to 2-Amino-5-FENI.

properties

IUPAC Name

2-amino-5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-2-22-15(21)9-4-3-8(5-12(9)16)11-7-18-13(17)6-10(11)14(19)20/h3-7H,2H2,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOFOFSBCVPRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688310
Record name 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261968-05-1
Record name 2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.